([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine
Description
([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine is a secondary amine derivative featuring a benzyl backbone substituted with chlorine and trifluoromethyl groups at the 2- and 6-positions, respectively. The methyl group attached to the amine nitrogen distinguishes it from primary amines or bulkier analogs. This compound’s structure combines electron-withdrawing substituents (Cl, CF₃) with a moderately basic amine group, making it a candidate for applications in medicinal chemistry (e.g., as a building block for bioactive molecules) or agrochemical synthesis.
Properties
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10/h2-4,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFMOITWKKIFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent substitution reactions . The reaction conditions often involve the use of specific reagents such as tetrahydrofuran, sodium bicarbonate, and controlled temperatures ranging from 20°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as vapor-phase fluorination and liquid-phase chlorination are employed to introduce the trifluoromethyl and chloro groups, respectively .
Chemical Reactions Analysis
Types of Reactions
([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents to convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various nucleophiles for substitution reactions. Reaction conditions vary but often include controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Core Structure Differences: The target compound’s benzyl core contrasts with pyridine or pyridine-phenoxy hybrids in analogs. Benzyl derivatives generally exhibit greater metabolic stability than heteroaromatic analogs, which may degrade via ring oxidation . Pyridine-based analogs (e.g., 2-Chloro-6-trifluoromethyl-pyridine-3-sulfonic acid amide) introduce sulfonamide groups, enhancing hydrogen-bonding capacity for target binding but reducing lipophilicity compared to the benzyl amine.
Substituent Effects: Trifluoromethyl (CF₃): Present in all compounds, CF₃ increases electronegativity and resistance to oxidative metabolism. In the target compound, its position on the benzene ring may sterically hinder interactions with planar enzyme active sites compared to pyridine-based CF₃ analogs .
Amine Functionality :
- The dimethylamine group (-N(CH₃)₂) in the target compound is less sterically hindered than acetamide or sulfonamide groups in analogs, favoring faster nucleophilic reactions. However, it may reduce selectivity in biological targets compared to bulkier substituents .
Critical Considerations
- Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution or reductive amination, whereas pyridine analogs require more complex heterocyclic coupling (e.g., Suzuki-Miyaura for pyridine-phenoxy hybrids) .
- Toxicity : Dimethylamine derivatives may exhibit higher acute toxicity than sulfonamide or acetamide analogs due to enhanced membrane permeability.
Biological Activity
The compound ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine , also known as [2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride , is characterized by its unique molecular structure, which includes a chlorinated aromatic ring and a trifluoromethyl group. These features suggest significant potential for biological activity, particularly in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of the compound is . The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, making them more attractive for drug development. The presence of the chlorinated aromatic system further contributes to its reactivity and potential interactions with biological targets.
Biological Activity Predictions
Computer-aided prediction tools, such as PASS (Prediction of Activity Spectra for Substances), can estimate the biological activity spectrum based on the compound's structure. These predictions indicate that the compound may exhibit a range of pharmacological activities, including:
- Antidepressant : Similar compounds with trifluoromethyl groups have shown significant effects on serotonin uptake.
- Antipsychotic : The structural similarities to known antipsychotic agents suggest potential efficacy in this area.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how modifications to the compound can influence its biological activity. For instance, the introduction of the trifluoromethyl group at specific positions has been linked to increased potency in inhibiting various biological targets. A comparative analysis with structurally similar compounds reveals that:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Trifluoperazine | Trifluoromethyl group | Antipsychotic |
| Fluoxetine | Trifluoromethyl group | Antidepressant |
| Chlorpromazine | Chlorinated aromatic system | Antipsychotic |
The unique combination of functional groups in This compound may lead to distinct interactions with biological targets that are not fully explored in existing literature.
Understanding how This compound interacts with biological systems is crucial for optimizing its therapeutic profile. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Inhibition Studies : Analyzing its ability to inhibit key biological pathways, such as neurotransmitter reuptake or enzyme activity.
Case Studies and Experimental Findings
Several studies have investigated compounds within the same structural class as This compound . For example, a study on related trifluoromethyl-substituted derivatives demonstrated potent inhibition against mPGES-1, an enzyme involved in inflammatory processes, with IC50 values in the nanomolar range . This suggests that similar mechanisms may be applicable to our compound.
In Vivo Studies
In vivo studies are essential for assessing the pharmacokinetics and efficacy of compounds. For instance, lead compounds derived from similar structures have shown good oral bioavailability and favorable CNS penetration ratios in rodent models, indicating potential for therapeutic use in neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
